6-amino-5H-pyrimidine-2,4-dione chemical structure and properties
6-amino-5H-pyrimidine-2,4-dione chemical structure and properties
An In-depth Technical Guide to Isocytosine (6-amino-5H-pyrimidine-2,4-dione)
Introduction
Isocytosine, systematically known as 6-amino-5H-pyrimidine-2,4-dione, is a pyrimidine base and a structural isomer of cytosine, one of the fundamental nucleobases in DNA and RNA.[1][2] Unlike its canonical counterpart, isocytosine is not a natural component of nucleic acids but has garnered significant interest in biochemical research and medicinal chemistry.[3][4] Its unique chemical personality, particularly its distinct hydrogen-bonding patterns and tautomeric equilibrium, makes it an invaluable tool for studying nucleic acid structure, developing expanded genetic systems, and serving as a versatile scaffold in drug discovery.[5][6][7] This guide provides a comprehensive technical overview of isocytosine, from its fundamental chemical structure and properties to its applications as a core component in the development of novel therapeutics.
Chemical Identity and Structure
A precise understanding of a molecule's structure is foundational to harnessing its potential. Isocytosine's identity is defined by its nomenclature, molecular framework, and, most critically, its dynamic tautomeric nature.
Nomenclature and Identifiers
-
Systematic (IUPAC) Name: 6-amino-1H-pyrimidine-2,4-dione[8]
-
Common Name: Isocytosine
-
Synonyms: 2-Amino-4-hydroxypyrimidine, 2-Aminouracil, 2-Amino-4(1H)-pyrimidinone[1][9]
Tautomerism: A Duality in Structure
A defining feature of isocytosine is its existence as a mixture of tautomers—structural isomers that readily interconvert. In solution, it primarily exists in an equilibrium between two major keto tautomers: one with a proton on the N1 nitrogen (1a) and another with the proton on the N3 nitrogen (1b).[3][10] In aqueous environments, these two forms are present in nearly equal amounts.[3][10] A third, minor enol tautomer is also possible but less prevalent.[3] This tautomeric flexibility is solvent and temperature-dependent and is the primary driver of its unique chemical reactivity and base-pairing capabilities.[3] In the solid crystalline state, both major keto tautomers have been observed to coexist in a 1:1 ratio, forming hydrogen-bonded dimers with each other.[11][12]
Caption: Tautomeric equilibrium of Isocytosine in solution.
Physicochemical Properties
The physical and chemical properties of isocytosine dictate its behavior in experimental and biological systems. These data are crucial for protocol design, formulation, and interpretation of results.
| Property | Value | Source(s) |
| Molecular Weight | 111.10 g/mol | [9] |
| Appearance | Solid | [2] |
| Melting Point | >300 °C (decomposes) | N/A |
| Solubility | DMSO: 2 mg/mLPBS (pH 7.2): 2 mg/mLDMF: 0.5 mg/mL | [2] |
| UV Absorption Maxima (λmax) | 223, 289 nm | [2] |
| pKa (Acidic) | 6.0 - 6.5 (for deprotonation of tautomer complexes) | [10] |
Synthesis and Reactivity
Synthetic Routes
Isocytosine can be synthesized through various methods. A classic approach involves the condensation of guanidine with ethyl cyanoacetate.[5] More recently, DNA-compatible Biginelli-like reactions have been developed, allowing for the construction of isocytosine scaffolds directly on DNA-encoded libraries (DELs).[13][14] This one-pot reaction of a DNA-conjugated guanidine with an aldehyde and methyl cyanoacetate under mild conditions significantly expands the chemical space available for drug discovery.[13][14]
Key Chemical Reactivity
-
Hydrogen Bonding: Isocytosine's most significant chemical property is its ability to form specific hydrogen bonds. It is a key component in unnatural nucleic acid analogues, where it pairs specifically with isoguanine through three hydrogen bonds, mimicking the stability of the natural guanine-cytosine (G-C) pair.[4][11] This orthogonal pairing is fundamental to the creation of expanded genetic systems.[4]
-
Metal Complex Binding: The nitrogen atoms in the pyrimidine ring and the exocyclic functional groups make isocytosine an effective ligand for metal ions. It shows a distinct preference for binding to metals like Palladium(II) and Platinum(II) at the N3 position.[3][10] This property is leveraged in physical chemical studies to probe the electronic and structural effects of metal coordination on nucleobases.[5][6]
Caption: Isocytosine-Isoguanine pairing via three H-bonds.
Biological Significance and Applications in Drug Development
While not a component of natural life, isocytosine's unique properties make it a powerful tool for creating new biological systems and a promising scaffold for therapeutic agents.
Expanded Genetic Systems
The specific and stable base pairing of isocytosine with isoguanine has been exploited to create "Hachimoji DNA and RNA," a synthetic genetic system with eight building blocks instead of the natural four.[4] This expansion of the genetic alphabet opens new avenues in synthetic biology, enabling the creation of novel proteins and functional nucleic acids.
A Privileged Scaffold in Medicinal Chemistry
In drug discovery, the isocytosine ring is considered a "privileged scaffold" and a "warhead" for designing enzyme inhibitors. Its ability to engage in specific hydrogen-bonding interactions within an enzyme's active site makes it an excellent starting point for fragment-based drug design.[7]
-
BACE1 Inhibition (Alzheimer's Disease): Isocytosine derivatives have been developed as potent inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients.[7] A fragment-growing strategy, starting with the isocytosine core, has led to the development of drug-like molecules with sub-micromolar inhibitory activity.[7]
-
Xanthine Oxidase Inhibition (Hyperuricemia): The isocytosine scaffold was identified as an effective inhibitor of xanthine oxidase, an enzyme whose overactivity leads to hyperuricemia and gout.[4] Structure-activity relationship (SAR) studies have been used to optimize these inhibitors for improved oral efficacy.[4]
Antiviral and Antitumor Potential
The 5-azacytosine variant, where the carbon at position 5 is replaced by a nitrogen, is a crucial component in several chemotherapeutic agents.[15][16]
-
5-Azacytidine and Decitabine: These are well-known drugs used to treat myelodysplastic syndromes and leukemia. They function as hypomethylating agents, re-activating tumor suppressor genes that have been silenced by DNA methylation.[17]
-
Arabinofuranosyl-5-azacytosine (ara-AC): This nucleoside analogue combines features of 5-azacytidine and arabinofuranosylcytosine (Ara-C). It has demonstrated a broad spectrum of antitumor activity against various murine leukemias and human tumor xenografts, with selective toxicity to tumor cells over normal bone marrow cells.[18] Its mechanism involves slowing cell cycle progression through the S phase and inducing cell differentiation.[18]
Experimental Protocol: In Vitro BACE1 Inhibition Assay
This protocol describes a robust, self-validating system for screening isocytosine-based compounds for their ability to inhibit BACE1 activity, a critical step in Alzheimer's drug development.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an isocytosine derivative against recombinant human BACE1.
Methodology: FRET (Förster Resonance Energy Transfer) Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Sodium Acetate buffer, pH 4.5. The acidic pH is critical as it mimics the endosomal environment where BACE1 is most active.
-
BACE1 Enzyme: Reconstitute recombinant human BACE1 in Assay Buffer to a final concentration of 2 U/mL. Prepare aliquots and store at -80°C.
-
FRET Substrate: Use a commercially available BACE1 FRET substrate (e.g., containing a fluorophore/quencher pair). Reconstitute in DMSO and then dilute in Assay Buffer to a working concentration of 20 µM.
-
Test Compound: Prepare a 10 mM stock solution of the isocytosine derivative in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%) to ensure consistent solvent effects.
-
Controls: Prepare a positive control (a known BACE1 inhibitor) and a negative control (Assay Buffer with 1% DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilutions or controls to respective wells.
-
Add 50 µL of the BACE1 enzyme solution to all wells except for a "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of inhibition.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 60 minutes, taking readings every 2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (RateTest Compound - RateNo Enzyme) / (RateNegative Control - RateNo Enzyme)).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for BACE1 inhibition assay.
Conclusion
6-amino-5H-pyrimidine-2,4-dione (Isocytosine) stands as a testament to the power of non-canonical nucleobases in advancing molecular biology and medicine. Its unique tautomeric properties and specific hydrogen-bonding capabilities have enabled the expansion of the genetic alphabet and provided a fertile ground for the structure-based design of potent enzyme inhibitors. From probing the fundamental interactions of nucleic acids to forming the core of next-generation therapeutics for neurodegenerative diseases and cancer, isocytosine continues to be a molecule of profound scientific and clinical interest. Future research will undoubtedly uncover new applications for this versatile pyrimidine derivative, further solidifying its importance in the scientific landscape.
References
-
Isocytosine. Wikipedia. [Link]
-
Mishra, A., et al. (2004). Complex formation of isocytosine tautomers with PdII and PtII. PubMed. [Link]
-
Mishra, A., et al. (2004). Complex Formation of Isocytosine Tautomers with PdII and PtII. Inorganic Chemistry. [Link]
-
Isocytosine, CAS 108-53-2. Chemsrc. [Link]
-
Cherneva, T. D., et al. (2024). Photo-Induced Tautomerism of Isocytosine in Aqueous Solution when Irradiated with UVC Light. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Tautomerism of Guanine Analogues. MDPI. [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
-
Song, B., et al. (2005). Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes. PubMed. [Link]
-
5-Azacytosine, CAS#:931-86-2. Chemsrc. [Link]
-
Khodir, A. M., et al. (2022). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. PMC. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
-
Li, Z. R., et al. (1985). Arabinofuranosyl-5-azacytosine: antitumor and cytotoxic properties. PubMed. [Link]
-
5-Azacytosine Compounds In Medicinal Chemistry: Current Stage And Future Perspectives. Wiley Online Library. [Link]
-
Zhang, K., et al. (2023). Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. Organic Letters. [Link]
-
6-Amino-1,3,5-triazin-2(1H)-one. PubChem. [Link]
-
6-Aminouracil. PubChem. [Link]
-
Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. ACS Publications. [Link]
Sources
- 1. CAS 108-53-2: isocytosine | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isocytosine | CAS#:108-53-2 | Chemsrc [chemsrc.com]
- 5. Isocytosine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Azacytosine | 931-86-2 [amp.chemicalbook.com]
- 16. 6-Amino-1,3,5-triazin-2(1H)-one | C3H4N4O | CID 19956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Arabinofuranosyl-5-azacytosine: antitumor and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
